molecular formula C7H5ClO3 B189936 5-Chloro-2,4-dihydroxybenzaldehyde CAS No. 131088-02-3

5-Chloro-2,4-dihydroxybenzaldehyde

Cat. No. B189936
M. Wt: 172.56 g/mol
InChI Key: IPOSHVWRFQTHGK-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The InChI code for 5-Chloro-2,4-dihydroxybenzaldehyde is 1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H . The InChI key is IPOSHVWRFQTHGK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-2,4-dihydroxybenzaldehyde has a density of 1.6±0.1 g/cm3, a boiling point of 332.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.8±3.0 kJ/mol, and it has a flash point of 155.1±22.3 °C . The compound has a molar refractivity of 41.7±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 109.9±3.0 cm3 .

Scientific Research Applications

  • Electrocatalytic Activity

    Dihydroxybenzaldehyde (DHB) isomers, including 2,4-DHB, exhibit catalytic activity in the electrooxidation of NADH, suggesting potential applications in biosensor design (Pariente et al., 1996).

  • NMR Spectral Study

    Chlorinated dihydroxybenzaldehydes, like 5-Chloro-2,4-dihydroxybenzaldehyde, show unique spectral characteristics in NMR spectroscopy, which can be useful in the analysis of these compounds (Kolehmainen et al., 1995).

  • Solubility and Activity Coefficient Analysis

    The solubility of chlorovanillin (a related compound) in water suggests applications in understanding the solubility behavior of similar compounds (Larachi et al., 2000).

  • Chemical Synthesis Applications

    The synthesis of various chlorinated benzaldehyde derivatives, including 5-Chloro-2,4-dihydroxybenzaldehyde, is critical in the preparation of complex organic compounds (Bloomer & Gazzillo, 1989).

  • Liquid Crystalline and Fire Retardant Molecules

    Derivatives of dihydroxybenzaldehyde can be used to synthesize compounds with unique properties like liquid crystalline behavior and fire retardancy (Jamain et al., 2020).

  • Synthesis of Schiff-base Macrocyclic Complexes

    Compounds derived from 5-chloro-2,4-dihydroxybenzaldehyde are used in synthesizing novel Schiff-base macrocyclic complexes, indicating applications in coordination chemistry (Chen et al., 2014).

  • Chromatographic Separation

    The chlorinated dihydroxybenzaldehydes can be separated effectively using gas-liquid chromatography, aiding in analytical chemistry applications (Korhonen & Knuutinen, 1984).

  • Environmental Transformations

    Metabolically stable enrichment cultures can transform halogenated aromatic aldehydes, providing insights into environmental degradation processes (Neilson et al., 1988).

Safety And Hazards

5-Chloro-2,4-dihydroxybenzaldehyde is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-chloro-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOSHVWRFQTHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-dihydroxybenzaldehyde

CAS RN

131088-02-3
Record name 5-Chloro-2,4-dihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hypochlorite (75 mL, 0.055 mol) and piperidine (4.68 g, 0.055 mol) were cooled to 0° C., combined cautiously and added dropwise over 2 h to a solution of 2,4,-dihydroxybenzaldehyde (6.91 g, 0.05 mol) in 50% aqueous sulfuric acid (150 mL) while cooling to 0° C. After three additional hours, the precipitate was collected via filtration in quantitative yield. 1H NMR indicates that it is about 65% 5-chloro-2,4-dihdroxybenzaldehyde, with the balance being 3-chloro-2,4-dihdroxybenzaldehyde. The product can be purified via column chromatography and/or repeated recrystallizations from toluene. However, the 3-chloro-2,4-dihdroxybenzaldehyde does not react in the next reaction, so the product was used without further purification.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 0° C., a stream of hydrogen chloride was blown into a suspension of 4-chlororesorcinol (10.9 g, 75.43 mmol), Zn(CN)2 (13.5 g, 115 mmol), and KCL (0.25 g, 3.36 mmol) in EtOH (35 mL). The solution was stirred at 0° C. until the absorption of HCl gas stopped. The stirring was continued for another 2 hours at 10° C., during which more precipitate formed. After the precipitate was allowed to settle, the ethereal solution was decanted. The solid was treated with ice water (about 100 mL) and then heated to 100° C. for 0.5 hours. Upon cooling to room temperature, the product was formed as a solid at the bottom of the flask. Filtration and drying under a high vacuum afforded the desired product as a white solid (1.5 g, 11.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
11.5%

Synthesis routes and methods III

Procedure details

5-Chloro-2,4-dihydroxybenzaldehyde (493 mg, 2.86 mmol), dodecanal (641 mg, 3.48 mmol) and calcium chloride dehydrate (3.02 mg, 2.03 mmol) were dissolved in methanol (6 ml), added with a potassium hydroxide methanol solution (1.0 M, 4.0 ml) at 0° C. and stirred for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid and extracted with ethyl acetate, and after post-treatment, the crude product (1.18 g) was purified by silica gel column chromatography (hexane:ethyl acetate=7:1) to obtain 5-chloro-2,4-dihydroxy-3-(1-hydroxydodecyl)benzaldehyde (colorless solid 475 mg, yield 46%) and 5-chloro-2,4-dihydroxybenzaldehyde (209 mg, recovery 42%).
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
641 mg
Type
reactant
Reaction Step One
Quantity
3.02 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
potassium hydroxide methanol
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Q Geng, Y Dong, P Jin, J Xu, L Chen, X Du, M Li… - Journal of Molecular …, 2023 - Elsevier
Discovery of novel small molecules blocking PD-1/PD-L1 interaction is a promising approach mobilizing immune system to fight against cancers. Herein we report the synthesis and …
Number of citations: 1 www.sciencedirect.com
SD Gupta, PS Swapanthi, D Bhagya… - Anti-Cancer Agents …, 2020 - ingentaconnect.com
Background: Heat shock protein 90 (Hsp90) is an encouraging anticancer target for the development of clinically significant molecules. Schiff bases play a crucial role in anticancer …
Number of citations: 1 www.ingentaconnect.com
B Cheng, W Wang, X Niu, Y Ren, T Liu… - Journal of Medicinal …, 2020 - ACS Publications
A series of programmed cell death-1 (PD-1)/programmed cell death ligand 1 (PD-L1) inhibitors based on the resorcinol diphenyl ether scaffold were discovered by incorporating …
Number of citations: 24 pubs.acs.org
D Zhu, X Xu, P Zou, Y Liu, H Wang, G Han, C Lu… - Bioorganic & Medicinal …, 2023 - Elsevier
In recent years, PD-1/PD-L1 checkpoint blockade immunotherapy with remarkable efficacy has set off a heat wave. The expression level of PD-L1, which plays a predictive role in anti-…
Number of citations: 3 www.sciencedirect.com
P Zhu, J Zhang, Y Yang, L Wang, J Zhou, H Zhang - Molecular Diversity, 2022 - Springer
Monoclonal antibodies targeting the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint have achieved enormous success in cancer …
Number of citations: 7 link.springer.com
M Konieczny, B Musielak, J Kocik… - Journal of Medicinal …, 2020 - ACS Publications
Immune checkpoint blockade is one of the most promising strategies of cancer immunotherapy. However, unlike classical targeted therapies, it is currently solely based on expensive …
Number of citations: 41 pubs.acs.org
MA Ważyńska, R Butera, M Requesens… - Journal of Medicinal …, 2023 - ACS Publications
In search of a potent small molecular PD-L1 inhibitor, we designed and synthesized a compound based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety. Ligand’s performance …
Number of citations: 7 pubs.acs.org
H Cao, B Cheng, T Liu, J Chen - Biochemical Pharmacology, 2021 - Elsevier
Programmed death protein 1 (PD-1)/programmed death protein ligand 1 (PD-L1) pathway is one of the most actively pursued targets in cancer immunotherapy. In a continuation of our …
Number of citations: 10 www.sciencedirect.com
B Cheng, Y Ren, H Cao, J Chen - European Journal of Medicinal Chemistry, 2020 - Elsevier
Novel resorcinol diphenyl ether-based PROTACs (PROteolysis TArgeting Chimeras) were designed and evaluated for their inhibitory activity against the programmed cell death-1/…
Number of citations: 60 www.sciencedirect.com
Y Yang, K Wang, H Chen, Z Feng - European Journal of Medicinal …, 2021 - Elsevier
The blockade of the PD-1/PD-L1 immune checkpoint pathway with small molecules is an emerging immunotherapeutic approach. A novel series of 4-phenylindoline derivatives were …
Number of citations: 29 www.sciencedirect.com

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